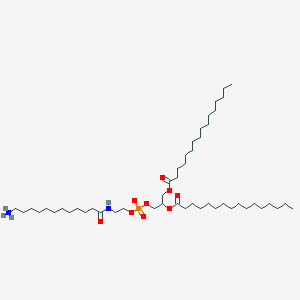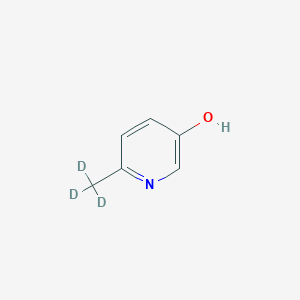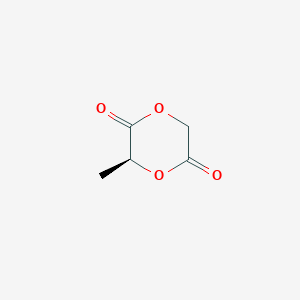
1,2-Dipalmitoyl-SN-glycero-3-phosphoethanolamine-N-(dodecanylamine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dipalmitoyl-SN-glycero-3-phosphoethanolamine-N-(dodecanylamine) is a phospholipid, a type of lipid molecule that is a major component of cell membranes. This compound is known for its role in forming the lipid bilayer that surrounds cells, providing structural integrity and playing a crucial role in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of the phospholipid .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of advanced purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1,2-Dipalmitoyl-SN-glycero-3-phosphoethanolamine-N-(dodecanylamine) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized phospholipids, which are important in signaling pathways.
Reduction: Reduction reactions can modify the functional groups on the phospholipid, altering its properties.
Substitution: Substitution reactions can introduce different functional groups, potentially changing the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce lipid peroxides, while substitution reactions can yield modified phospholipids with different functional groups .
Scientific Research Applications
1,2-Dipalmitoyl-SN-glycero-3-phosphoethanolamine-N-(dodecanylamine) has numerous applications in scientific research:
Chemistry: Used in the study of lipid bilayers and membrane dynamics.
Biology: Plays a role in cell membrane structure and function, making it a valuable tool in cellular biology research.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form liposomes.
Industry: Utilized in the formulation of various cosmetic and pharmaceutical products
Mechanism of Action
The mechanism of action of 1,2-Dipalmitoyl-SN-glycero-3-phosphoethanolamine-N-(dodecanylamine) involves its integration into cell membranes, where it interacts with other lipids and proteins. This interaction helps maintain membrane fluidity and integrity, facilitating various cellular processes such as signaling and transport .
Comparison with Similar Compounds
Similar Compounds
1,2-Dipalmitoyl-SN-glycero-3-phosphoethanolamine: Similar in structure but lacks the dodecanylamine group.
1,2-Dimyristoyl-SN-glycero-3-phosphoethanolamine: Contains shorter fatty acid chains.
1,2-Distearoyl-SN-glycero-3-phosphoethanolamine: Contains longer fatty acid chains
Uniqueness
1,2-Dipalmitoyl-SN-glycero-3-phosphoethanolamine-N-(dodecanylamine) is unique due to the presence of the dodecanylamine group, which can influence its interaction with other molecules and its behavior in biological systems. This makes it particularly useful in specialized applications such as targeted drug delivery .
Properties
Molecular Formula |
C49H97N2O9P |
|---|---|
Molecular Weight |
889.3 g/mol |
IUPAC Name |
2-(12-azaniumyldodecanoylamino)ethyl 2,3-di(hexadecanoyloxy)propyl phosphate |
InChI |
InChI=1S/C49H97N2O9P/c1-3-5-7-9-11-13-15-17-19-23-27-31-35-39-48(53)57-44-46(60-49(54)40-36-32-28-24-20-18-16-14-12-10-8-6-4-2)45-59-61(55,56)58-43-42-51-47(52)38-34-30-26-22-21-25-29-33-37-41-50/h46H,3-45,50H2,1-2H3,(H,51,52)(H,55,56) |
InChI Key |
MFAZBSZBKVFZAN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCCCCCCCCCC[NH3+])OC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3R)-1-[(4-chloro-3-methylphenyl)methyl]pyrrolidin-3-ol](/img/structure/B12080604.png)
![Tricyclo[3.2.0.02,7]heptane](/img/structure/B12080607.png)
![4-[(2-Amino-4-methylsulfanylbutanoyl)amino]-2,2-dioxo-2lambda6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid;hydrate](/img/structure/B12080609.png)
![3-Aminofuro[3,2-b]pyridine-2-carboxamide](/img/structure/B12080612.png)







![N-[2-Amino-4-chloro-6-[[(1S,4R)-4-(hydroxymethyl)-2-cyclopenten-1-yl]amino]-5-pyrimidinyl]formamide](/img/structure/B12080653.png)
